molecular formula C17H12N4OS2 B10978803 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B10978803
M. Wt: 352.4 g/mol
InChI Key: CPQVNVKRRUNNFD-UHFFFAOYSA-N
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Description

N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinolinecarboxamides. This compound is characterized by the presence of a quinoline core, a thiadiazole ring, and a thienyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thiadiazole and thienyl groups. Common reagents used in these reactions include acyl chlorides, amines, and thiols. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE
  • N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE

Uniqueness

Compared to other similar compounds, N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H12N4OS2

Molecular Weight

352.4 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C17H12N4OS2/c1-10-20-21-17(24-10)19-16(22)12-9-14(15-7-4-8-23-15)18-13-6-3-2-5-11(12)13/h2-9H,1H3,(H,19,21,22)

InChI Key

CPQVNVKRRUNNFD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4

Origin of Product

United States

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